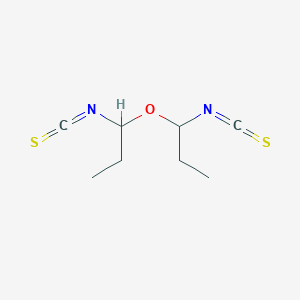
1-Isothiocyanato-1-(1-isothiocyanatopropoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isothiocyanato-1-(1-isothiocyanatopropoxy)propane is a chemical compound characterized by the presence of isothiocyanate groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isothiocyanato-1-(1-isothiocyanatopropoxy)propane typically involves the reaction of appropriate alkyl halides with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetone or ethanol, under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isothiocyanato-1-(1-isothiocyanatopropoxy)propane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Isothiocyanato-1-(1-isothiocyanatopropoxy)propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing isothiocyanate groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Isothiocyanato-1-(1-isothiocyanatopropoxy)propane involves the interaction of its isothiocyanate groups with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially disrupting their normal function. The compound’s ability to modify biological targets makes it a candidate for therapeutic applications.
Comparación Con Compuestos Similares
Propyl isothiocyanate: Similar structure but lacks the additional isothiocyanate group.
Phenyl isothiocyanate: Contains a phenyl group instead of a propane backbone.
Allyl isothiocyanate: Features an allyl group in place of the propoxy group.
Propiedades
Número CAS |
113815-88-6 |
|---|---|
Fórmula molecular |
C8H12N2OS2 |
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
1-isothiocyanato-1-(1-isothiocyanatopropoxy)propane |
InChI |
InChI=1S/C8H12N2OS2/c1-3-7(9-5-12)11-8(4-2)10-6-13/h7-8H,3-4H2,1-2H3 |
Clave InChI |
DPXYKMLOJYMEIE-UHFFFAOYSA-N |
SMILES canónico |
CCC(N=C=S)OC(CC)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


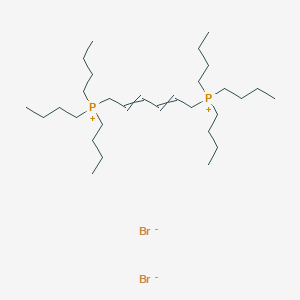
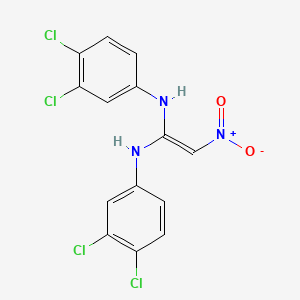
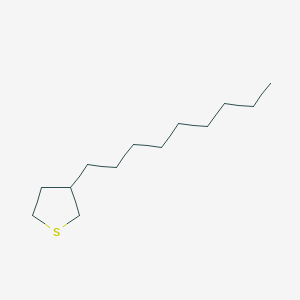
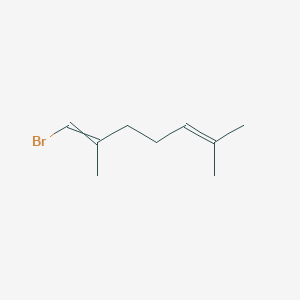
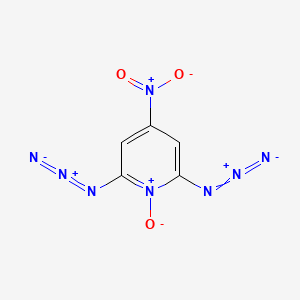
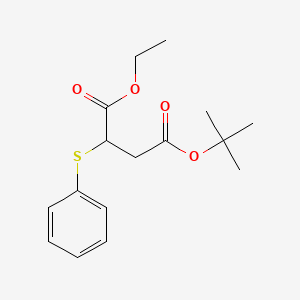
![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)
![4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid](/img/structure/B14299609.png)
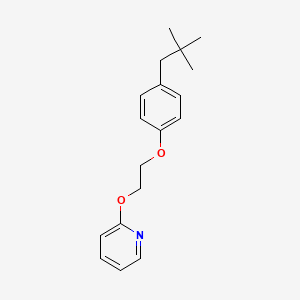
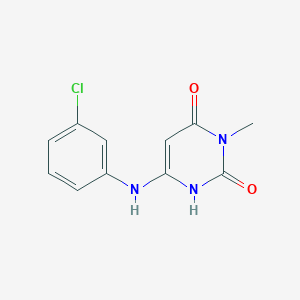
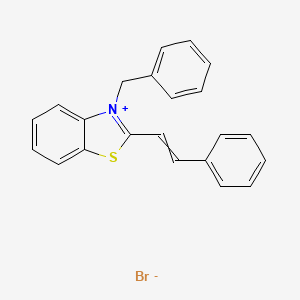
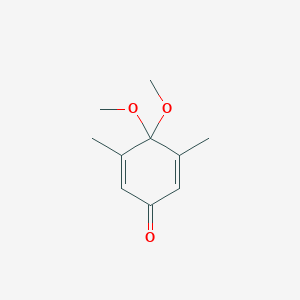
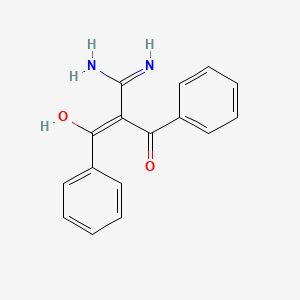
![Methyl difluoro[(heptadecafluorooctyl)oxy]acetate](/img/structure/B14299644.png)
